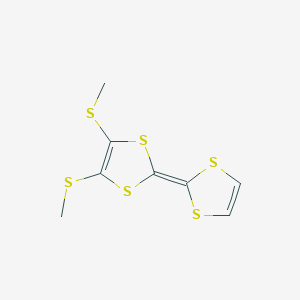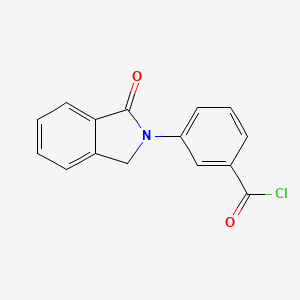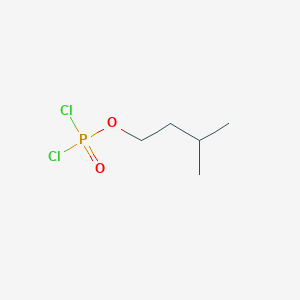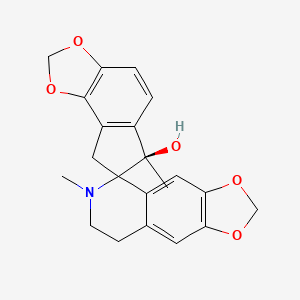
1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- is an organosulfur compound that belongs to the class of dithioles This compound is characterized by the presence of two dithiol rings and two methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- typically involves the reaction of 1,3-dithiol-2-thione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithioles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- is primarily related to its electronic properties. The compound can interact with various molecular targets through electron transfer processes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4-(methylthio)-
- **1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4-(hexadecylthio)-
- **2-(Nitrosomethylene)-1,3-dithiole derivatives
Uniqueness
1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- is unique due to the presence of two methylthio groups, which impart distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in the development of advanced materials for electronic applications.
Propriétés
Numéro CAS |
118148-28-0 |
|---|---|
Formule moléculaire |
C8H8S6 |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
2-(1,3-dithiol-2-ylidene)-4,5-bis(methylsulfanyl)-1,3-dithiole |
InChI |
InChI=1S/C8H8S6/c1-9-5-6(10-2)14-8(13-5)7-11-3-4-12-7/h3-4H,1-2H3 |
Clé InChI |
QNHKZXOAIWVKMV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(SC(=C2SC=CS2)S1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)



![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)

![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)


